molecular formula C6H6ClFN2 B14837049 (3-Chloro-4-fluoropyridin-2-YL)methylamine

(3-Chloro-4-fluoropyridin-2-YL)methylamine

Cat. No.: B14837049
M. Wt: 160.58 g/mol
InChI Key: CJFHZDNLIUKVEM-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoropyridin-2-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluoropyridin-2-YL)methylamine typically involves the reaction of 3-chloro-4-fluoropyridine with methylamine under controlled conditions. One common method includes the use of sodium methoxide as a base, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide and palladium on carbon (Pd/C).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

(3-Chloro-4-fluoropyridin-2-YL)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluoropyridin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-fluoropyridin-2-YL)methylamine is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(3-chloro-4-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H,3,9H2

InChI Key

CJFHZDNLIUKVEM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)CN

Origin of Product

United States

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